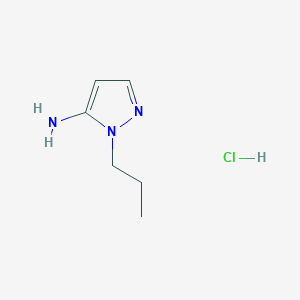

1-Propyl-1H-pyrazol-5-amine hydrochloride

Descripción

Overview of Pyrazole (B372694) Heterocycles in Academic Research and Development

The pyrazole system, a five-membered aromatic ring containing two adjacent nitrogen atoms, represents a foundational scaffold in heterocyclic chemistry. orientjchem.org Since its initial synthesis by Ludwig Knorr in 1883, the pyrazole nucleus has garnered significant attention from both academic and industrial researchers. This interest is largely due to the diverse chemical reactivity and broad spectrum of biological activities associated with its derivatives. nih.govglobalresearchonline.net Pyrazoles are considered pharmacologically important scaffolds, possessing a wide array of therapeutic properties. nih.gov

The versatility of the pyrazole ring allows for extensive functionalization, leading to a vast number of derivatives with applications in medicine, agriculture, and technology. nih.gov In the pharmaceutical industry, the pyrazole moiety is a key component in numerous established drugs, including the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant. nih.gov The wide-ranging biological activities reported for pyrazole derivatives include anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and anticonvulsant effects, highlighting their importance as privileged structures in drug discovery. orientjchem.orgnih.govnih.gov

Significance of Aminopyrazoles as a Versatile Chemical Scaffold in Contemporary Research

Within the extensive family of pyrazole derivatives, aminopyrazoles are a particularly noteworthy subclass due to their enhanced chemical versatility and biological significance. nih.govmdpi.com The presence of an amino group on the pyrazole ring creates a valuable framework for drug discovery, acting as a versatile building block for more complex molecules. nih.govmdpi.com The position of the amino group—whether at the C3, C4, or C5 position—defines the isomeric form and significantly influences the compound's properties and potential applications. nih.govresearchgate.net

Particularly, 5-aminopyrazoles are extensively utilized in medicinal chemistry and organic synthesis. nih.gov They serve as crucial precursors for the construction of various fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores. beilstein-journals.orgresearchgate.netmdpi.com The nucleophilic nature of the amino group facilitates a wide range of chemical transformations, making these compounds ideal for use in combinatorial chemistry to generate diverse molecular libraries. beilstein-journals.org The significance of this scaffold is underscored by its incorporation into numerous compounds investigated as kinase inhibitors, anticancer agents, antibacterial agents, and anti-inflammatory agents. nih.govmdpi.com

Academic Research Context of 1-Propyl-1H-pyrazol-5-amine Hydrochloride

This compound is a specific, substituted aminopyrazole that serves as a representative example of this important class of compounds. Its structure consists of a pyrazole core with a propyl group attached to the N1 nitrogen atom and an amino group at the C5 position. The compound is typically supplied as a hydrochloride salt to improve its stability and handling properties.

While specific, in-depth research focused exclusively on this compound is limited in publicly available literature, its scientific value is understood from its role as a synthetic intermediate. The N1-propyl substituent modifies the molecule's lipophilicity, a key factor in its pharmacokinetic profile, while the C5-amino group provides a reactive handle for further chemical elaboration. beilstein-journals.orgbeilstein-journals.org Researchers in synthetic and medicinal chemistry utilize such building blocks to construct novel, more complex molecules with tailored properties for various research applications.

| Property | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 3524-15-0 (for the free base) scbt.comfishersci.com |

| Molecular Formula | C6H12ClN3 |

| Molecular Weight | 161.63 g/mol |

| IUPAC Name | 1-propyl-1H-pyrazol-5-amine;hydrochloride |

Historical Development and Contemporary Relevance of Substituted Pyrazol-5-amines

The field of pyrazole chemistry was established in 1883 with Knorr's landmark synthesis of a pyrazole derivative from the reaction of ethyl acetoacetate (B1235776) and phenylhydrazine. This discovery paved the way for over a century of research into the synthesis and application of this heterocyclic system. The development of synthetic routes to 5-aminopyrazoles was a crucial advancement, significantly expanding the utility of the pyrazole scaffold. Modern synthetic methods, such as the reaction of β-ketonitriles or functionalized α,β-unsaturated nitriles with hydrazines, provide efficient access to a wide variety of substituted 5-aminopyrazoles. mdpi.combeilstein-journals.org

The contemporary relevance of substituted pyrazol-5-amines, particularly in drug development, cannot be overstated. beilstein-journals.org They are considered "privileged structures" due to their ability to serve as ligands for numerous biological targets. mdpi.com For example, the 5-aminopyrazole core is a known bioisostere of adenine (B156593) and can function as an "adenine-mimetic pharmacophore," enabling it to interact with the ATP-binding sites of protein kinases. mdpi.com This property is heavily exploited in the design of kinase inhibitors for cancer therapy. The ease with which substituents on the pyrazole ring can be modified allows for the systematic optimization of a compound's potency, selectivity, and drug-like properties, making the 5-aminopyrazole scaffold a cornerstone of modern medicinal chemistry. nih.govmdpi.com

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-propylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-2-5-9-6(7)3-4-8-9;/h3-4H,2,5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPRTERJGRNSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 Propyl 1h Pyrazol 5 Amine Hydrochloride

Primary Synthetic Routes for 1-Propyl-1H-pyrazol-5-amine Hydrochloride

The creation of the 1-propyl-1H-pyrazol-5-amine core relies on established reactions for pyrazole (B372694) synthesis, which are then followed by salt formation with hydrochloric acid. The primary routes involve building the heterocyclic ring from acyclic precursors.

The most versatile and widely employed method for synthesizing 5-aminopyrazoles involves the cyclization reaction between a hydrazine (B178648) derivative and a precursor molecule containing a 1,3-dielectrophilic system. nih.govbeilstein-journals.org For the synthesis of 1-Propyl-1H-pyrazol-5-amine, propylhydrazine (B1293729) serves as the key binucleophilic hydrazine component.

One common class of precursors is β-ketonitriles. nih.govbeilstein-journals.org The general reaction mechanism begins with the nucleophilic attack of the terminal nitrogen atom of propylhydrazine on the carbonyl carbon of the β-ketonitrile (e.g., 3-oxohexanenitrile). This initial step forms a hydrazone intermediate. nih.govchim.it Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine moiety attacks the carbon of the nitrile group, leading to the formation of the 5-aminopyrazole ring. nih.govbeilstein-journals.orgchim.it

Alternatively, 1,3-diketones can be used as precursors in what is known as the Knorr pyrazole synthesis. wikipedia.orgmdpi.com In this approach, the reaction between a 1,3-diketone and a hydrazine derivative leads to the formation of a substituted pyrazole. wikipedia.org While this method is fundamental to pyrazole chemistry, the use of β-ketonitriles is often more direct for producing 5-aminopyrazoles. nih.gov

The general pathway using a β-ketonitrile is illustrated below:

Step 1: Reaction of propylhydrazine with a β-ketonitrile.

Step 2: Formation of a hydrazone intermediate.

Step 3: Intramolecular cyclization to form the 1-propyl-1H-pyrazol-5-amine ring.

Step 4: Treatment with hydrochloric acid to yield the hydrochloride salt.

The formation of the pyrazole ring is specifically a cyclocondensation reaction, a process where cyclization is accompanied by the elimination of a small molecule, typically water. mdpi.comnih.gov In the reaction between propylhydrazine and a β-ketonitrile or a 1,3-diketone, the initial formation of the hydrazone from the carbonyl group involves the loss of a water molecule. nih.govnih.gov

The subsequent intramolecular attack on the nitrile or second carbonyl group, followed by tautomerization to establish the aromatic pyrazole ring, completes the condensation process. nih.govnih.gov The stability of the resulting aromatic pyrazole ring is a significant thermodynamic driving force for the reaction. wikipedia.org Various catalysts can be employed to facilitate these condensation reactions, including acidic or basic conditions, to promote the nucleophilic attacks and dehydration steps. nih.gov

There are two primary strategies to ensure the propyl group is located at the N-1 position of the pyrazole ring.

Direct Synthesis with a Substituted Hydrazine: The most straightforward approach is to use propylhydrazine as the starting material. psu.edu During the cyclocondensation reaction with the 1,3-dielectrophilic precursor, the propyl group is directly incorporated at the N-1 position, leading to the desired 1-propyl-substituted pyrazole. psu.edu This method is efficient as it constructs the substituted ring in a single synthetic sequence.

Post-Cyclization N-Alkylation: An alternative route involves first synthesizing the unsubstituted or an N-protected pyrazol-5-amine and then introducing the propyl group in a separate alkylation step. The –NH group of the pyrazole ring can be deprotonated with a base to form a nucleophilic pyrazolate anion, which can then react with an alkylating agent such as propyl bromide or propyl iodide. pharmaguideline.comresearchgate.net This method, however, can present challenges with regioselectivity, as alkylation can potentially occur at either of the two ring nitrogen atoms, leading to a mixture of N-1 and N-2 alkylated isomers. researchgate.netnih.gov Therefore, direct synthesis with propylhydrazine is often the preferred method for regiochemical control.

Regioselective Synthesis of 1H-Pyrazol-5-amine Derivatives

When an unsymmetrical precursor like a β-ketonitrile reacts with a substituted hydrazine like propylhydrazine, the formation of two different regioisomers is possible: the 1,5-substituted product and the 1,3-substituted product. Achieving high regioselectivity is crucial for an efficient synthesis.

The outcome of the reaction is determined by which nitrogen atom of the propylhydrazine attacks which electrophilic center of the precursor first. The reaction conditions, such as pH (acidic or basic catalysis) and solvent, play a critical role in directing this selectivity. mdpi.combeilstein-journals.org For the synthesis of 5-aminopyrazoles from β-ketonitriles, the reaction typically proceeds with the substituted nitrogen atom of the hydrazine attacking the carbonyl carbon, which after cyclization, leads to the N-1 substituted pyrazol-5-amine. nih.gov This selectivity can be rationalized by considering the electronic and steric differences between the two nitrogen atoms of propylhydrazine and the two electrophilic carbons of the precursor. mdpi.comnih.gov Researchers have developed highly regio- and chemo-selective conditions that allow for the isolation of a single N-1 substituted pyrazole derivative in moderate to good yields. nih.gov

Modern Synthetic Techniques Applied to Pyrazole Amines

To improve the efficiency, yield, and environmental footprint of pyrazole synthesis, modern techniques have been adopted.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrazole amines. dergipark.org.trrsc.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times compared to conventional heating methods. researchgate.netgsconlinepress.com

In the synthesis of 1-aryl-1H-pyrazole-5-amines, for example, a mixture of an appropriate α-cyanoketone and an aryl hydrazine in 1 M HCl can be heated in a microwave reactor at 150 °C for just 10-15 minutes. nih.gov This method is efficient in both time and resources and often uses water as a solvent, aligning with the principles of green chemistry. nih.gov The yields for microwave-assisted pyrazole synthesis are typically high, often ranging from 70-90%. nih.gov The rapid and efficient heating provided by microwaves can enhance reaction rates and, in some cases, improve yields and selectivity. dergipark.org.tr

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes (e.g., 2-45 min) | dergipark.org.trrsc.orgnih.gov |

| Energy Efficiency | Lower (heats entire apparatus) | Higher (heats solvent/reactants directly) | researchgate.net |

| Typical Yields | Variable, can be lower | Often higher (e.g., 70-98%) | rsc.orgnih.gov |

| Solvent Usage | Often requires organic solvents | Can often use greener solvents like water or ethanol (B145695), or be solvent-free | researchgate.netnih.gov |

One-Pot Multicomponent Reactions for Pyrazole Scaffolds

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical strategy for the synthesis of complex molecular scaffolds, such as pyrazoles, from simple starting materials in a single synthetic operation. researchgate.netnih.gov These reactions are advantageous as they often involve simple procedures, short reaction times, and can be environmentally benign, particularly when conducted in green solvents like water. nih.govpreprints.org

The synthesis of functionalized pyrazoles, including 5-aminopyrazole derivatives, has been successfully achieved through various MCRs. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent, a hydrazine derivative, and other components that introduce desired substituents onto the pyrazole core. For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been developed for the straightforward synthesis of 1H-pyrazole derivatives. preprints.org This methodology can be extended to a four-component reaction to create more complex pyrazolo[3,4-b]pyridine structures. preprints.org

Another notable example is the iodine-catalyzed one-pot multicomponent reaction for the selective preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov This method demonstrates excellent functional group tolerance and provides good to excellent yields of the desired products. nih.gov Similarly, new 1H-pyrazole-1-carbothioamide derivatives have been synthesized via a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and cyclohexyl isothiocyanate, showcasing the versatility of MCRs in generating diverse pyrazole structures. biointerfaceresearch.com

The table below summarizes examples of one-pot multicomponent reactions for the synthesis of pyrazole derivatives.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium (B1175870) acetate (B1210297) / Water | 1H-Pyrazoles | preprints.org |

| Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides | Molecular Iodine / MeCN, reflux | 5-Amino-4-(arylselanyl)-1H-pyrazoles | nih.gov |

| Arylglyoxals, 3-Methyl-1-aryl-1H-pyrazol-5-amines, Cyclic 1,3-dicarbonyls | Tetrapropylammonium bromide / Water | Pyrazolopyridine and Pyrazoloquinoline derivatives | researchgate.net |

| Hydrazine hydrate, Arylidene malononitrile, Cyclohexyl isothiocyanate | HAp/ZnCl2 / Solvent-free | 5-Amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamides | biointerfaceresearch.com |

Catalytic Methods in Pyrazole Amine Synthesis (e.g., Metal-Catalyzed Couplings, Oxidative Cyclizations)

Catalysis plays a pivotal role in the modern synthesis of pyrazole amines, offering efficient and selective routes to these valuable compounds. Both metal-catalyzed and non-metal-catalyzed methods have been extensively developed.

Metal-Catalyzed Methods:

Transition metal catalysts, particularly those based on copper, rhodium, and palladium, have proven to be highly effective in pyrazole synthesis. Copper-catalyzed reactions are common and versatile. For example, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org Copper triflate has been used in the condensation of α,β-ethylenic ketones with hydrazine derivatives to access pyrazoles. nih.govnih.gov Copper(I) iodide has been employed in domino C-N coupling/hydroamination reactions of acetylenes and diamines. nih.gov

Rhodium catalysts have been utilized in the addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles under mild conditions. organic-chemistry.org A Rh(III)-catalyzed C-H activation/cyclization cascade of phenyl-1H-pyrazol-5-amines with alkynoates or alkynamides has been developed for the synthesis of pyrazolo[1,5-a]quinazolines, demonstrating the utility of this approach in building complex fused heterocyclic systems. rsc.org

Oxidative Cyclizations:

Oxidative cyclization reactions represent another important strategy for pyrazole amine synthesis. These reactions often involve the formation of a key intermediate followed by a cyclization step that is promoted by an oxidant. A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been reported to produce a variety of pyrazole derivatives. organic-chemistry.org The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization. organic-chemistry.org

Furthermore, oxidative dehydrogenative coupling of pyrazol-5-amines can be achieved using systems like tert-butyl hydroperoxide (TBHP) in the presence of iodine or copper salts, leading to the formation of azo compounds. nih.gov This highlights the potential for functionalization through oxidation at the amine group.

The following table provides an overview of selected catalytic methods used in pyrazole amine synthesis.

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Copper | Aerobic Oxidative Cyclization | β,γ-Unsaturated hydrazones | Substituted Pyrazoles | organic-chemistry.org |

| Rhodium | Addition-Cyclization | Hydrazines and Alkynes | Highly Substituted Pyrazoles | organic-chemistry.org |

| Rh(III) | C-H Activation/Annulation | Phenyl-1H-pyrazol-5-amines and Alkynoates | Pyrazolo[1,5-a]quinazolines | rsc.org |

| I2/TBHP or CuI | Oxidative Dehydrogenative Coupling | Pyrazol-5-amines | Azopyrroles | nih.gov |

| Copper Triflate | Condensation/Oxidation | α,β-Ethylenic ketones and Hydrazines | 1,3,5-Trisubstituted Pyrazoles | nih.gov |

Sustainable and Green Chemistry Approaches in Pyrazole Synthesis (e.g., Visible Light-Promoted Methods)

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to develop more environmentally friendly and sustainable processes. researchgate.netnih.govbenthamdirect.com Key strategies include the use of green solvents, renewable energy sources, and the development of catalyst-free or recyclable catalyst systems. nih.govcitedrive.com

Visible Light-Promoted Methods:

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, and it has been successfully applied to the construction of pyrazole rings. researchgate.net This approach utilizes visible light as a renewable energy source to promote reactions under mild conditions. organic-chemistry.org A visible-light-promoted cascade of Glaser coupling/annulation has been developed for the one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazines, using oxygen as a green oxidant. researchgate.netmdpi.com

Another green method involves the visible-light photocatalytic aerobic annulation of hydrazines and various Michael acceptors to produce polysubstituted pyrazoles in high yields. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through the photocatalyst-promoted oxidation of hydrazine to diazene, followed by its addition to the Michael acceptor. organic-chemistry.orgorganic-chemistry.org The use of air as the terminal oxidant makes this process highly sustainable. organic-chemistry.org

Other Green Approaches:

Besides visible-light methods, other green strategies for pyrazole synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. researchgate.netnih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, for example by grinding solid reactants together, minimizes waste and can lead to improved reaction efficiency. researchgate.net

Use of Water as a Solvent: Water is a non-toxic, renewable, and inexpensive solvent, making it an ideal medium for green synthesis. nih.gov Multicomponent reactions for pyrazole synthesis have been successfully performed in water. preprints.org

The table below highlights some sustainable and green chemistry approaches in pyrazole synthesis.

| Green Method | Key Features | Example Reaction | Reference |

| Visible Light Photoredox Catalysis | Mild conditions, uses renewable energy, air as oxidant | Synthesis of polysubstituted pyrazoles from hydrazines and Michael acceptors | organic-chemistry.orgorganic-chemistry.org |

| Visible Light-Promoted Cascade Reaction | One-pot synthesis, green oxidant (O2) | Synthesis of polysubstituted pyrazoles from alkynes and hydrazines | researchgate.netmdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times, energy efficient | Four-component condensation to form pyrano[2,3-c]pyrazoles | nih.gov |

| Aqueous Synthesis | Use of a green, non-toxic solvent | Three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl | preprints.org |

| Solvent-Free Grinding | Minimizes waste, simple procedure | Synthesis of NH-pyrazoles | researchgate.net |

Detailed Reaction Mechanisms for the Formation of this compound

The formation of 1-substituted-1H-pyrazol-5-amines generally proceeds through a series of well-defined mechanistic steps involving condensation, cyclization, and aromatization.

Mechanistic Insights into Ring Closure and Functional Group Introduction

The synthesis of a 1-alkyl-1H-pyrazol-5-amine, such as 1-propyl-1H-pyrazol-5-amine, typically starts with the reaction between a hydrazine derivative and a β-ketonitrile or a similar 1,3-dicarbonyl equivalent.

Hydrazone Formation: The initial step is the condensation reaction between propylhydrazine and a β-ketonitrile (e.g., 3-oxohexanenitrile, if available, or more commonly, by reacting propylhydrazine with a precursor like benzoylacetonitrile). The more nucleophilic nitrogen of the propylhydrazine attacks the keto-carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate after dehydration.

Intramolecular Cyclization (Ring Closure): The crucial ring-forming step involves the intramolecular nucleophilic attack of the terminal nitrogen atom of the hydrazone onto the carbon of the nitrile group. This 5-endo-dig cyclization is a key step in forming the five-membered pyrazole ring.

Tautomerization and Aromatization: The resulting cyclic intermediate, an iminopyrazoline, then undergoes tautomerization to form the more stable aromatic 1-propyl-1H-pyrazol-5-amine. This final step is driven by the thermodynamic stability of the aromatic pyrazole ring.

A proposed mechanism for the formation of 5-aminopyrazoles from a β-ketonitrile (like benzoylacetonitrile) and a hydrazine involves the initial formation of a hydrazone, which then undergoes cyclization and oxidative aromatization to yield the final product. nih.gov In some catalytic systems, a single-electron transfer (SET) process may be involved, leading to the formation of radical intermediates that facilitate the coupling and cyclization steps. nih.gov

Kinetics and Thermodynamics of Key Synthetic Steps

Kinetics: The formation of pyrazolines from chalcones and thiosemicarbazide (B42300) has been found to follow first-order kinetics, proceeding through a Claisen-type mechanism. researchgate.net The rate-determining step in such reactions is often the initial nucleophilic attack or the subsequent cyclization. For the Knorr pyrazole synthesis (reaction of 1,3-diketones with hydrazines), transient flow experiments have been used to develop microkinetic models. iscre28.org These studies show that the final aromatization steps can be catalyzed by the product, the diketone, or the hydrazine, depending on the reaction conditions. iscre28.org The rate of reaction is influenced by factors such as reactant concentrations, temperature, pH, and the electronic nature of substituents on the starting materials. iscre28.orgresearchgate.net

Thermodynamics: The synthesis of pyrazoles is generally a thermodynamically favorable process, driven by the formation of the stable aromatic pyrazole ring. The final aromatization step is typically irreversible and exothermic. In some synthetic routes, there can be competition between kinetically and thermodynamically controlled pathways. For example, in the reaction of heteropropargyl precursors, the formation of 3,5-disubstituted pyrazoles can be favored under kinetic control, while 2,5-disubstituted furans may be the thermodynamic product. nih.gov Thermodynamic parameters such as activation energy (Ea), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#) have been estimated for the formation of pyrazoline derivatives, providing quantitative insights into the energy profile of the reaction. researchgate.net

Derivatization and Further Functionalization of this compound

This compound is a versatile building block that can be further modified to create a wide range of derivatives with potential applications in various fields. The presence of the reactive 5-amino group and the C-H bonds on the pyrazole ring allows for diverse functionalization strategies.

Reactions at the 5-Amino Group: The primary amine at the 5-position is a key site for derivatization. It can undergo a variety of reactions common to primary amines, such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of additional alkyl groups.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Reactions at the Pyrazole Ring: The pyrazole ring itself can be functionalized, often through C-H activation or electrophilic substitution reactions.

Oxidative Coupling: 5-Aminopyrazoles can undergo oxidative dehydrogenative coupling reactions. Depending on the catalytic system (e.g., Cu(I) or Cu(II) catalysts), dimerization can occur through C-H/N-H, C-H/C-H, or N-H/N-H bond formations, leading to pyrazole-fused pyridazines or pyrazines. mdpi.com

Annulation Reactions: The pyrazol-5-amine scaffold can be used in annulation reactions to construct fused heterocyclic systems. For example, Rh(III)-catalyzed [5+1] annulation with alkynoates leads to the formation of pyrazolo[1,5-a]quinazolines. rsc.org Similarly, one-pot, three-component reactions with arylglyoxals and 1,3-dicarbonyl compounds can yield pyrazolopyridine and pyrazoloquinoline derivatives. researchgate.net

Oxidative Ring-Opening: Under certain oxidative conditions (e.g., with PhIO), 1H-pyrazol-5-amines can undergo ring-opening to form 3-diazenylacrylonitrile derivatives, which are valuable synthons for constructing other heterocyclic structures. researchgate.net

The following table provides examples of derivatization reactions of pyrazol-5-amines.

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Oxidative Dimerization | Cu(OAc)2, BPO, K2S2O8 | Dipyrazole-fused Pyridazines | mdpi.com |

| [5+1] Annulation | Rh(III) catalyst, Alkynoates | Pyrazolo[1,5-a]quinazolines | rsc.org |

| Three-Component Reaction | Arylglyoxals, 1,3-Dicarbonyls | Pyrazolopyridines/Pyrazoloquinolines | researchgate.net |

| Oxidative Ring-Opening | PhIO | 3-Diazenylacrylonitrile derivatives | researchgate.net |

| Oxidative Dehydrogenative Coupling | I2/TBHP or CuI | Azopyrroles | nih.gov |

Oxidation Reactions of the Aminopyrazole Moiety

The aminopyrazole moiety can undergo several types of oxidation reactions, depending on the reagents and conditions employed. These transformations can lead to the formation of pyrazole oxides, coupled azo compounds, or even ring-opened products.

Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄) can be used to oxidize one of the nitrogen atoms in the pyrazole ring, leading to the formation of corresponding pyrazole oxides. evitachem.com More complex oxidative reactions have also been developed. For instance, a novel oxidative dehydrogenative coupling of pyrazol-5-amines can selectively form highly functionalized heteroaromatic azo compounds. nih.gov This can be achieved through a process that simultaneously installs C–I and N–N bonds via iodination and oxidation, or through a copper-catalyzed oxidative coupling process. nih.gov

In one specific method, treating 3-methyl-1-phenyl-1H-pyrazol-5-amine with iodine (I₂), potassium carbonate (K₂CO₃), and aqueous tert-butyl hydroperoxide (TBHP) in ethanol at 50°C resulted in the formation of (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene in 86% yield. nih.gov Alternatively, a copper-catalyzed version using copper(I) iodide (CuI), 1,10-phenanthroline, and TBHP in dichloromethane (B109758) afforded the corresponding non-iodinated azo compound. nih.gov

Furthermore, under mild, transition-metal-free conditions, 1H-pyrazol-5-amines can undergo an oxidative ring-opening to form 3-diazenylacrylonitrile derivatives. researchgate.net Computational studies suggest this proceeds through a hydroxylamine (B1172632) intermediate when using an oxidant like iodosobenzene (B1197198) (PhIO). researchgate.net

Table 1: Examples of Oxidation Reactions on Pyrazol-5-amine Derivatives

| Starting Material | Reagent(s) | Product Type | Yield | Source |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | I₂, K₂CO₃, aq. TBHP | Iodo-substituted Azopyrrole | 86% | nih.gov |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuI, 1,10-phenanthroline, aq. TBHP | Azopyrrole | - | nih.gov |

| 1H-Pyrazol-5-amines | PhIO | 3-Diazenylacrylonitrile | - | researchgate.net |

Reduction Reactions of Pyrazole Amine Derivatives

Reduction reactions involving pyrazole amine derivatives can target different parts of the molecule, though specific examples for 1-propyl-1H-pyrazol-5-amine are not extensively detailed in the literature. Generally, for the broader class of aminopyrazoles, reduction reactions can yield hydrazine derivatives through the use of powerful reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com

In the context of related pyrazole structures, reductive amination is a widely used reaction. For example, 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes can be effectively reacted with various primary and secondary amines in the presence of a reducing agent to form the corresponding aminomethyl-pyrazole derivatives. ineosopen.org While this reaction involves the reduction of an imine intermediate rather than the pyrazole ring or the primary amine itself, it highlights a key reductive pathway for functionalizing pyrazole scaffolds.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Due to the electronic properties conferred by the two adjacent nitrogen atoms, substitution preferentially occurs at the C4 position. evitachem.com

Halogenation is a common and synthetically useful electrophilic substitution reaction for this scaffold. A direct, metal-free C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source. beilstein-archives.org These reactions proceed under mild conditions, typically at room temperature in a solvent like dimethyl sulfoxide (B87167) (DMSO), which can also act as a catalyst. beilstein-archives.org This method provides an effective route to 4-halogenated pyrazole derivatives with moderate to excellent yields. beilstein-archives.org For example, the reaction of 3-phenyl-1H-pyrazol-5-amine with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in DMSO at room temperature afforded the corresponding 4-bromo and 4-iodo derivatives in 70% and 80% yields, respectively. beilstein-archives.org

Table 2: C4-Halogenation of 3-phenyl-1H-pyrazol-5-amine

| Halogenating Agent | Product | Yield | Source |

| N-Bromosuccinimide (NBS) | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 70% | beilstein-archives.org |

| N-Iodosuccinimide (NIS) | 4-Iodo-3-phenyl-1H-pyrazol-5-amine | 80% | beilstein-archives.org |

Beyond halogenation, other classic electrophilic aromatic substitution reactions like nitration and sulfonation can also occur on aromatic rings. masterorganicchemistry.com These reactions typically involve the generation of a strong electrophile (e.g., NO₂⁺ from nitric and sulfuric acid) which is then attacked by the π-electrons of the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Nucleophilic Substitution Reactions Involving the Amine Group

The exocyclic amine group at the C5 position of 1-propyl-1H-pyrazol-5-amine is nucleophilic and can readily participate in substitution reactions with various electrophiles. evitachem.com This reactivity allows for straightforward derivatization and the synthesis of a wide array of N-substituted compounds.

Common reactions include acylation and alkylation. The amine can react with electrophiles such as acyl chlorides or alkyl halides to produce the corresponding N-acyl or N-alkyl pyrazole derivatives. evitachem.comscirp.org For instance, acylation of 5-amino-3-substituted-1H-pyrazoles with chloroacetyl chloride in a basic medium is a known transformation leading to further heterocyclic products. scirp.org Similarly, treatment of 5-amino-3-aryl-1H-pyrazoles with substituted benzoyl chlorides results in the formation of N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. nih.gov These reactions are fundamental for building more complex molecular architectures based on the aminopyrazole scaffold.

Cross-Coupling Reactions for Advanced Substituents (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, enabling the introduction of advanced substituents onto the pyrazole core. These methods are particularly valuable for creating complex molecules for pharmaceutical and materials science applications. mit.edu

The Buchwald-Hartwig amination is effective for C-N bond formation on the pyrazole ring. For instance, 4-halo-1-phenyl-5-trifluoromethyl pyrazoles can undergo palladium-catalyzed cross-coupling with amines to install nitrogen-based substituents at the C4 position. rsc.org The success of these challenging couplings often relies on the use of specialized, bulky phosphine (B1218219) ligands such as JosiPhos CyPF-tBu. rsc.org Similarly, palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been achieved using a precatalyst based on the bulky biarylphosphine ligand, tBuBrettPhos. mit.edu

For C-C bond formation, the Suzuki-Miyaura coupling is a prominent method. An efficient strategy involves the deaminative transformation of a 5-aminopyrazole through diazotization, followed by arylation via Suzuki-Miyaura cross-coupling. acs.org This multi-step sequence allows for the introduction of aryl or heteroaryl groups at the C5 position, demonstrating a versatile approach to densely functionalized pyrazoles. acs.org This pathway highlights the utility of the amino group as a handle for further diversification.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling on Pyrazole Scaffolds

| Reaction Type | Coupling Partners | Catalyst/Ligand System | Position Functionalized | Source |

| Buchwald-Hartwig Amination | 4-Halo-pyrazole + Amine | [Pd(cinnamyl)Cl]₂ / JosiPhos | C4 | rsc.org |

| Negishi Coupling | 4-Halo-pyrazole + Organozinc | XPhos/Pd-G3 | C4 | rsc.org |

| Suzuki-Miyaura Coupling | 5-Diazonium-pyrazole + Boronic Acid | Pd-catalyst | C5 | acs.org |

| Amidation | 5-Membered Heterocyclic Bromide + Amide | Pd / AdBrettPhos | N-Arylation | mit.edu |

Optimization and Scalability in Industrial Production of Pyrazole Amines

The transition from laboratory-scale synthesis to industrial production of pyrazole amines requires significant process optimization to ensure safety, efficiency, and cost-effectiveness. Key strategies include the development of robust, telescoped processes and the adoption of modern technologies like flow chemistry.

A common synthetic route to the aminopyrazole core involves the condensation of a β-ketonitrile with a hydrazine derivative. nih.gov For industrial-scale production, optimizing this condensation is crucial. This includes controlling reaction conditions to maximize the yield of the desired regioisomer, as reactions with substituted hydrazines can potentially form both N1 and N2 isomers. google.com

Flow chemistry offers numerous advantages over traditional batch processing for the synthesis of pyrazoles. mdpi.com Continuous flow setups can improve safety, particularly when handling hazardous intermediates or exothermic reactions, and allow for precise control over parameters like temperature, pressure, and residence time. This often leads to higher yields and purities. mdpi.comresearchgate.net For example, a flow process was developed for the synthesis of pyrazoles from vinylidene keto ester intermediates and hydrazine derivatives, achieving good to very good yields with excellent regioselectivity. mdpi.com

In developing scalable manufacturing processes, the goal is often to create a "telescoped" sequence where multiple steps are performed in a single reactor without isolating intermediates. This minimizes waste, reduces processing time, and lowers costs. researchgate.net Furthermore, avoiding chromatographic purification is a major goal in large-scale synthesis. Instead, processes are designed to yield a crude product that can be purified by crystallization, which is a more scalable and economical technique. researchgate.net Solid-phase synthesis has also been employed for the preparation of 5-aminopyrazole libraries, which is particularly useful in drug discovery for generating a large number of derivatives for screening. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Propyl 1h Pyrazol 5 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Detailed experimental data for the NMR analysis of 1-Propyl-1H-pyrazol-5-amine hydrochloride is not currently available. This includes:

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Specific mass spectrometry data, including molecular formula confirmation and detailed fragmentation analysis for this compound, has not been found in the public domain.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Experimentally determined infrared spectroscopy data identifying the characteristic functional group vibrations of this compound is not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental data regarding the electronic transitions of this compound, including maximum absorption wavelengths (λmax) and corresponding molar absorptivity (ε) values, are not available in the reviewed literature. This information is essential for a thorough discussion of the compound's electronic structure and the transitions between molecular orbitals (e.g., π → π* or n → π* transitions) that are characteristic of the pyrazole (B372694) ring and its substituents.

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

Crystallographic data for this compound, which is obtained from single-crystal X-ray diffraction analysis, has not been publicly reported. This data is necessary to determine the absolute stereochemistry, conformation, and precise three-dimensional structure of the molecule in the solid state. Without these findings, a discussion of key structural parameters such as crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) cannot be conducted.

Computational Chemistry and Theoretical Investigations of 1 Propyl 1h Pyrazol 5 Amine Hydrochloride

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies provide profound insights into the electronic structure and properties of molecules, offering a theoretical lens to predict reactivity, stability, and intermolecular interactions. For 1-Propyl-1H-pyrazol-5-amine hydrochloride, these computational methods are invaluable for characterizing its fundamental chemical nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular geometry and ground state properties of a compound. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can accurately predict bond lengths, bond angles, and dihedral angles. rsc.orgnih.gov These calculations provide a detailed three-dimensional model of the molecule's lowest energy conformation. Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the structural assignments.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. science.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential and represents the molecule's capacity to donate electrons, indicating its nucleophilic or basic character. Conversely, the LUMO's energy relates to the electron affinity and signifies the molecule's ability to accept electrons, reflecting its electrophilic or acidic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity. science.govresearchgate.net A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized. For pyrazole derivatives, a smaller HOMO-LUMO gap often indicates higher potential for intramolecular charge transfer. researchgate.net

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity (smaller gap = higher reactivity) |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict how molecules will interact. nih.gov An MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net Typically, red or yellow colors denote negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue colors indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, highlighting them as sites for hydrogen bonding and electrophilic interaction. researchgate.net The areas around the hydrogen atoms, particularly the ammonium (B1175870) proton in the hydrochloride salt, would exhibit a strong positive potential.

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are crucial in fields like medicinal chemistry for predicting a compound's pharmacokinetic properties.

Topological Polar Surface Area (TPSA) : TPSA is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP : This value represents the logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's lipophilicity or hydrophobicity. It influences how a compound is absorbed, distributed, and metabolized.

Hydrogen Bond Donors/Acceptors : The number of H-bond donors (typically -OH and -NH groups) and acceptors (typically N and O atoms) is critical for understanding molecular interactions with biological targets.

Rotatable Bonds : This is the count of bonds that allow for free rotation. A higher number of rotatable bonds generally indicates greater conformational flexibility.

| Descriptor | Definition | Typical Value/Count |

|---|---|---|

| TPSA (Ų) | Topological Polar Surface Area | ~40-60 |

| LogP | Octanol-Water Partition Coefficient | ~1.0-2.5 |

| H-Bond Donors | Count of NH or OH groups | 2 |

| H-Bond Acceptors | Count of N or O atoms | 3 |

| Rotatable Bonds | Count of single bonds not in rings | 2 |

Investigation of Tautomeric Equilibria in Pyrazol-5-amines

Tautomerism is a significant phenomenon in heterocyclic compounds like pyrazoles, where isomers can exist in equilibrium through the migration of a proton. mdpi.com For 1-Propyl-1H-pyrazol-5-amine, two primary types of tautomerism are possible: amine-imine tautomerism and annular tautomerism.

Amine-Imine Tautomerism : This involves the equilibrium between the 5-amino form (1-Propyl-1H-pyrazol-5-amine) and its corresponding 5-imino tautomer (1-Propyl-1,2-dihydropyrazol-5-imine).

Annular Tautomerism : This involves the migration of the pyrazole ring proton (if N1 were unsubstituted) between the two nitrogen atoms. mdpi.com However, in 1-Propyl-1H-pyrazol-5-amine, the N1 position is substituted by a propyl group, which prevents this specific type of tautomerism unless the propyl group itself migrates, which is a much higher energy process.

Computational studies, particularly DFT calculations, are essential for investigating these equilibria. nih.govdntb.gov.ua By calculating the relative energies and Gibbs free energies of the different tautomeric forms in both the gas phase and in various solvents (using models like the Polarizable Continuum Model - PCM), researchers can predict which tautomer is the most stable under specific conditions. researchgate.net The solvent can have a strong influence on the position of the tautomeric equilibrium. researchgate.net

Molecular Dynamics Simulations for Conformation and Flexibility

While quantum chemical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the atomic motions of a system, providing a detailed picture of its conformational flexibility and intermolecular interactions. nih.gov

For this compound, an MD simulation could be used to:

Explore Conformational Space : Analyze the rotation of the N-propyl group and its preferred orientations relative to the pyrazole ring.

Analyze Solvation : Simulate the molecule in a solvent (like water) to understand how solvent molecules arrange around it and to study the stability of the hydrochloride salt and its hydrogen bonding interactions.

Investigate Interactions : In a larger system, MD can simulate the interaction of the molecule with a biological target, such as an enzyme active site, revealing key binding modes and interaction energies. nih.gov

These simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of molecules in a biological or chemical environment.

In Silico Reactivity Predictions and Mechanistic Insights

Computational studies on aminopyrazole derivatives, a class of compounds to which this compound belongs, provide significant insights into their chemical behavior. While direct computational studies on this compound are not extensively available in the reviewed literature, the reactivity of the aminopyrazole scaffold can be inferred from theoretical investigations of analogous structures.

Density Functional Theory (DFT) calculations are frequently employed to understand the electronic properties and reactivity of pyrazole derivatives. bohrium.com These studies often focus on the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a compound. A small HOMO-LUMO gap generally suggests higher reactivity. bohrium.com For various functionalized aminopyrazole derivatives, these gaps have been calculated to be relatively low, indicating a propensity for chemical reaction. bohrium.com

The pyrazole ring system itself possesses distinct reactivity patterns. It is an aromatic heterocycle with two nitrogen atoms, one of which is "pyrrole-like" and the other "pyridine-like". This configuration influences the electron distribution within the ring. Generally, the C4 position of the pyrazole ring is more susceptible to electrophilic attack, whereas the C3 and C5 positions are more prone to nucleophilic substitution. The amino group at the 5-position further modulates this reactivity, typically enhancing the electron density of the ring and influencing the sites of electrophilic attack.

Mechanistic studies on reactions involving aminopyrazoles often highlight their role as versatile building blocks in the synthesis of more complex heterocyclic systems. For instance, they are known to undergo condensation reactions with various electrophiles to form fused pyrazole derivatives like pyrazolopyrimidines. mdpi.com Plausible reaction mechanisms for such transformations have been proposed, often involving initial nucleophilic attack from the amino group or a ring nitrogen atom, followed by cyclization and dehydration or elimination steps. mdpi.com The specific reaction pathways and regioselectivity can be influenced by factors such as the nature of the substituents, the reaction conditions, and the catalyst used. chim.it

Table 1: Predicted Reactivity Parameters for Aminopyrazole Derivatives

| Parameter | General Trend/Observation | Significance |

| HOMO-LUMO Energy Gap | Generally low for aminopyrazoles. bohrium.com | Indicates higher chemical reactivity and lower kinetic stability. |

| Site of Electrophilic Attack | Often predicted at the C4 position or the exocyclic amino group. | Guides the synthesis of functionalized derivatives. |

| Nucleophilic Reactivity | The amino group is a primary site for reactions with electrophiles. | Key for building more complex molecular scaffolds. |

| Tautomerism | Aminopyrazoles can exist in different tautomeric forms. mdpi.com | Can influence reactivity and biological activity. |

This table is a generalized representation based on computational studies of various aminopyrazole derivatives and may not reflect the exact values for this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as this compound, with a biological target, typically a protein or enzyme. While specific docking studies for this compound were not found in the available literature, numerous studies on structurally similar aminopyrazole derivatives provide valuable insights into their potential as ligands for various therapeutic targets.

For example, various pyrazole derivatives have been docked against targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis, and Cyclin-Dependent Kinases (CDKs), which are involved in cell cycle regulation. nih.govnih.gov These studies often reveal that the pyrazole derivatives can establish hydrogen bonds with key amino acid residues like Cys919 and Asp1046 in the active site of VEGFR-2. nih.gov

Furthermore, aminopyrazole derivatives have been explored as inhibitors of other enzyme families. For instance, they have been docked against Lysine-Specific Demethylase 5A (KDM5A) and Heat Shock Protein 90 (HSP90), both of which are considered important targets in cancer therapy. nih.gov The docking poses in these studies typically show the aminopyrazole moiety making critical interactions within the active site, highlighting the versatility of this scaffold in drug design.

Table 2: Potential Protein Targets for Aminopyrazole Derivatives Based on Molecular Docking Studies

| Protein Target | Therapeutic Area | Key Interactions Observed in Docking |

| Protein Kinases (e.g., FGFR, VEGFR-2, CDKs) | Cancer, Inflammation | Hydrogen bonds with the kinase hinge region; hydrophobic interactions. nih.govnih.govnih.gov |

| HSP90 | Cancer | Interactions within the ATP-binding pocket. nih.gov |

| KDM5A | Cancer | Binding to the active site of the enzyme. bohrium.com |

| Carbonic Anhydrases | Various | Interactions with key residues in the active site. mdpi.com |

This table represents potential targets for the aminopyrazole class of compounds based on available docking studies of various derivatives. The specific interactions and affinity of this compound would require dedicated computational analysis.

Structure Activity Relationship Sar Studies and Rational Ligand Design of Pyrazol 5 Amine Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

The biological activity of pyrazol-5-amine derivatives can be significantly influenced by systematic structural modifications at various positions of the pyrazole (B372694) core and its substituents.

The substituent at the N-1 position of the pyrazole ring is a critical determinant of biological activity. Studies have shown that both the length and branching of the alkyl chain at this position can have a profound impact. For instance, in the pursuit of anti-biofilm agents, a series of N1-alkylated pyrazole analogues were synthesized with alkyl groups varying in size and electronic properties. The introduction of substituents ranging from a methyl group to bulkier groups like benzyl (B1604629) and para-fluorophenyl, as well as ethanol (B145695) and para-benzoic acid substituents, resulted in a complete loss of activity in some cases, highlighting the sensitivity of this position to modification. nih.gov

In other studies, the lengthening of an aliphatic chain at the N-1 position has been shown to lead to higher activity. mdpi.com Conversely, some research indicates that an unsubstituted N-1 nitrogen is crucial for certain activities, such as antiproliferative effects, and the introduction of various alkyl and aryl moieties at this position can lead to a loss of potency. nih.gov However, the introduction of a more embedded substituent at the N-1 position has been reported to confer anti-inflammatory activity. nih.gov The introduction of different lipophilic moieties, such as methyl and phenyl groups, at the N-position has also been shown to decrease activity against certain enzymes compared to the unsubstituted analogue. nih.gov

The following table summarizes the impact of N-1 substitutions on the biological activity of pyrazol-5-amine derivatives based on various studies.

The C-5 amine group is another key functional group that has been the subject of extensive SAR studies. Its modification can significantly alter the pharmacological profile of the parent compound. For example, the coordination of pyrazole ligands functionalized with amine chains at the N1 position with metals like Pd(II) and Pt(II) has been explored, indicating the potential for creating novel complexes with unique properties. uab.cat The versatility of the 5-aminopyrazole scaffold is further demonstrated by its use as a building block for a wide array of bioactive molecules, where the amino group plays a crucial role in subsequent chemical transformations. scirp.orgbeilstein-journals.org

For instance, in the development of anti-biofilm agents, substitutions on the aryl ring attached to the pyrazole core were examined. It was found that the position of a fluorine substituent on a phenyl ring significantly impacted activity, with the ortho position showing the highest potency. nih.gov Theoretical calculations have also been employed to understand the preference of substituents at the C-3 position, with electron-donating groups showing a preference for this position. nih.gov

Furthermore, the introduction of various substituents at the C-3 and C-5 positions has been explored to modulate inhibitory activity and selectivity against different enzymes. nih.gov The presence of a trifluoromethyl group at C-3 has been identified as a key feature in the development of certain pharmacologically active compounds. mdpi.com

The table below illustrates the effect of substitutions at various pyrazole ring positions.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been performed on pyrazole derivatives to develop predictive models for their activity.

For example, a QSAR study on novel pyrazole derivatives as antiproliferative agents against a human colorectal adenocarcinoma cell line resulted in a robust model with a high correlation coefficient (r²) of 0.9395 and a leave-one-out cross-validation coefficient (Q²) of 0.8744. eurjchem.com This model's predictive power was confirmed by external validation (r² of 0.9488), demonstrating its utility in designing new, more potent compounds. eurjchem.com

Another 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors also yielded encouraging results, indicating that the activity was influenced by adjacency distance matrix descriptors. nih.govacs.org Similarly, a QSAR model for 1H-pyrazole-5-carboxylic acid derivatives with anti-MES activity was developed, resulting in a six-parametric equation with good statistical quality. dergipark.org.tr These studies underscore the value of QSAR in understanding the structural requirements for biological activity and in guiding the design of new pyrazole-based therapeutic agents. biointerfaceresearch.comnih.gov

Ligand Efficiency and Pharmacophore Development for Pyrazole Amine Scaffolds

The pyrazole amine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. researchgate.netnih.gov Ligand efficiency, a measure of the binding energy per non-hydrogen atom, is often used to assess the quality of a chemical scaffold. The development of pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity, is a key step in rational drug design.

For pyrazole amine scaffolds, pharmacophore modeling has been used to identify the key features responsible for their biological activity. These models often highlight the importance of hydrogen bond donors and acceptors, aromatic features, and the specific spatial arrangement of substituents. researchgate.net The pyrazole ring itself often plays a crucial role in forming key interactions with the target protein, such as π-π stacking. nih.gov

Analysis of Molecular Interactions with Biological Targets

Understanding the molecular interactions between pyrazol-5-amine derivatives and their biological targets is crucial for rational drug design. Techniques such as molecular docking and X-ray crystallography provide detailed insights into the binding modes of these compounds.

Studies have revealed that the pyrazole core can engage in various interactions, including hydrogen bonding and π-π stacking with amino acid residues in the active site of a protein. nih.gov For example, in the case of certain kinase inhibitors, the pyrazole ring has been shown to form hydrogen bonds with the hinge region of the kinase domain. acs.org

Molecular docking studies on pyrazole analogs have helped to elucidate their binding affinities and mechanisms of action. For instance, docking of newly designed compounds into the active site of a human colorectal adenocarcinoma cell line protein revealed strong binding affinities for the most potent compounds. eurjchem.com Similarly, docking studies of pyrazole derivatives with EGFR kinase have provided insights into their binding patterns. nih.gov These computational analyses, combined with experimental data, provide a powerful platform for understanding and optimizing the interactions of pyrazol-5-amine derivatives with their biological targets. researchgate.net

Hydrogen Bonding Networks in Receptor Binding

The pyrazol-5-amine scaffold is a versatile framework capable of forming multiple hydrogen bonds, which are crucial for molecular recognition and binding affinity at a receptor's active site. mdpi.com The pyrazole ring itself contains two nitrogen atoms, one of which can act as a hydrogen bond acceptor, while the other (the N-H group) can act as a hydrogen bond donor. researchgate.netresearchgate.net Furthermore, the amino group at the 5-position is a potent hydrogen bond donor. rsc.org

This bifunctionality allows pyrazol-5-amine derivatives to establish extensive hydrogen-bonding networks with amino acid residues in a target protein. rsc.org Research on related pyrazole compounds has demonstrated various hydrogen bonding patterns that contribute to their biological effects:

Interaction with the Hinge Region: In kinase inhibition, for example, the pyrazole core often forms critical hydrogen bonds with the hinge region of the ATP-binding site. nih.gov

Formation of Dimers and Chains: Crystal structure analyses of pyrazole derivatives frequently reveal intermolecular hydrogen bonds, such as N-H···N and N-H···O, which can link molecules into dimers, chains, or sheets. researchgate.netresearchgate.net This inherent ability to form specific, directional bonds is mirrored in their interactions within a receptor pocket.

Charged Hydrogen Bonds: Docking studies have suggested that interactions can include charged hydrogen bonds, which may significantly contribute to the potency of inhibition. scispace.com

Hydrophobic Interactions and Lipophilic Contributions

While hydrogen bonding provides specificity, hydrophobic interactions are essential for binding affinity and ligand stabilization. In the case of 1-Propyl-1H-pyrazol-5-amine hydrochloride, the propyl group at the N1 position and the carbon backbone of the pyrazole ring are the primary contributors to these interactions. nih.gov

Binding pockets in proteins often contain hydrophobic subpockets lined with nonpolar amino acid residues such as valine, alanine, leucine, and methionine. nih.gov The alkyl substituent, like the propyl group, can fit into these lipophilic cavities, displacing water molecules and resulting in a favorable energetic contribution to binding.

SAR studies on various pyrazole derivatives have highlighted the importance of these lipophilic contributions:

π-π Interactions: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the active site. nih.govscispace.com

Hydrophobic Pockets: The insertion of parts of the molecule, such as an indole (B1671886) ring in one studied derivative, into a newly induced hydrophobic pocket has been observed, demonstrating the adaptability of these interactions. mdpi.com

Influence of Substituents: The replacement of a polar group with a bulky hydrophobic substituent has been shown to significantly alter biological effects, underscoring the critical role of hydrophobic contacts. nih.gov Halogen groups on phenyl rings attached to the pyrazole core can also enhance hydrophobic interactions. nih.gov

The propyl group of 1-Propyl-1H-pyrazol-5-amine is therefore expected to play a significant role in anchoring the molecule within a hydrophobic region of its biological target.

Analysis of Physicochemical Properties (e.g., cLogP) in Relation to Biological Activity

The biological activity of a compound is not solely dependent on its ability to bind to a specific target but is also governed by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (logP), often calculated as cLogP, is a key descriptor of a molecule's lipophilicity and plays a critical role in its pharmacokinetic and pharmacodynamic profile.

Studies on pyrazole derivatives have shown a direct correlation between lipophilicity and biological activity. For instance, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were evaluated for their ability to inhibit the growth of A549 lung cancer cells. nih.gov The research found that compounds with cLogP values within a specific range exhibited superior activity. nih.gov

| Compound Series | Target Activity | Optimal cLogP Range | Observed Outcome |

|---|---|---|---|

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | Inhibition of A549 lung cancer cell growth | 3.12–4.94 | Compounds within this range showed a greater inhibitory effect on cell growth and induced apoptosis. nih.gov |

This relationship highlights the importance of balancing hydrophilicity and lipophilicity. While a certain degree of lipophilicity is required for the compound to cross cell membranes and reach its target, excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and nonspecific binding. Therefore, optimizing the cLogP by modifying substituents, such as the alkyl chain on the pyrazole nitrogen, is a key strategy in the rational design of pyrazole-based therapeutic agents.

Role of the Hydrochloride Salt in Biological Context

Many amine-containing pharmaceutical compounds are formulated as hydrochloride salts, and this compound is no exception. spectroscopyonline.com The conversion of the free base form of the amine into its hydrochloride salt significantly alters its physicochemical properties in ways that are highly advantageous for biological and pharmaceutical applications. spectroscopyonline.comreddit.com

The primary reasons for using the hydrochloride salt form include:

Improved Stability: The lone pair of electrons on the nitrogen atom of a free amine can be susceptible to oxidation. reddit.com By protonating the amine to form the salt, this lone pair is engaged in a bond with a proton, which can protect the compound from oxidative degradation, thus increasing its chemical stability and shelf-life. reddit.com

Enhanced Bioavailability: Greater water solubility generally leads to better absorption in the gastrointestinal tract, making the compound more bioavailable after administration. spectroscopyonline.com

Crystalline Solid Formation: Amine salts are often crystalline solids that are easier to purify, handle, and formulate into solid dosage forms compared to the often oily or low-melting-point free bases. reddit.comalfa-chemistry.com

| Property | 1-Propyl-1H-pyrazol-5-amine (Free Base) | This compound (Salt) |

|---|---|---|

| Form | Tends to be nonpolar | Ionic and highly polar spectroscopyonline.com |

| Water Solubility | Generally low | Significantly higher spectroscopyonline.comreddit.com |

| Chemical Stability | Susceptible to oxidation at the amine group reddit.com | More stable due to protonation of the amine reddit.com |

| Bioavailability | Potentially limited by poor solubility | Enhanced due to increased solubility and absorption spectroscopyonline.com |

In essence, the hydrochloride moiety does not typically participate directly in the binding interaction with the receptor but plays a critical enabling role by ensuring that the active molecule can be delivered to its site of action in a stable and soluble form.

Future Research Directions and Unexplored Avenues for 1 Propyl 1h Pyrazol 5 Amine Hydrochloride

Development of Novel and More Efficient Synthetic Strategies (e.g., Flow Chemistry)

The synthesis of pyrazole (B372694) amines, including 1-Propyl-1H-pyrazol-5-amine hydrochloride, traditionally relies on batch production methods. While effective, these methods can present challenges in terms of scalability, safety, and efficiency. The future of its synthesis lies in the adoption of novel strategies such as flow chemistry.

Continuous flow processing offers precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly when handling potentially hazardous reagents. nih.govmdpi.com A modular continuous flow approach could enable a multi-step synthesis in a single, uninterrupted sequence, significantly reducing production time and cost. nih.gov Research in this area could focus on developing a telescoped flow process that starts from readily available primary amines and proceeds through diazotization and cyclization to yield the target compound, thereby avoiding the isolation of unstable intermediates. nih.gov The development of such a continuous flow assembly line would not only make the synthesis of this compound more efficient but also more amenable to industrial-scale production. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Control | Less precise, potential for temperature and concentration gradients | Precise control over temperature, pressure, and mixing |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, in-situ generation of reactive intermediates |

| Scalability | Often challenging to scale up consistently | More straightforward scalability by extending reaction time |

| Efficiency | Can be time-consuming with multiple isolation steps | Reduced reaction times and potential for telescoped reactions |

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

The broad biological activities of pyrazole derivatives are well-documented, with aminopyrazoles being identified as valuable frameworks for engaging with various biological targets, including enzymes and receptors. mdpi.comnih.gov For this compound, future research should prioritize in-depth mechanistic studies to elucidate its mode of action at the molecular level.

Given that many pyrazole-based compounds act as kinase inhibitors, a key area of investigation would be to screen this compound against a panel of kinases to identify potential targets. mdpi.com Techniques such as X-ray crystallography and computational molecular docking can provide detailed insights into the binding interactions between the compound and its target protein. nih.govnih.govnih.gov Understanding these interactions is crucial for explaining the compound's activity and for guiding the rational design of more potent and selective analogs. nih.gov For instance, molecular docking studies can predict the binding energy and interaction modes with target proteins, such as cyclin-dependent kinases (CDKs) or vascular endothelial growth factor receptor (VEGFR), which are implicated in cancer. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.gov These powerful computational tools can be applied to the design and optimization of derivatives of this compound.

Exploration of Overlooked Biological Targets and Pathways for Therapeutic Development

The structural versatility of the pyrazole scaffold allows for its interaction with a wide array of biological targets. mdpi.com While research has focused on well-established targets like kinases and cyclooxygenase (COX) enzymes, there remains a vast landscape of potentially overlooked biological targets and pathways where this compound and its derivatives could exert therapeutic effects. mdpi.comnih.gov

Future investigations should explore the activity of this compound against emerging therapeutic targets in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. For example, certain pyrazole derivatives have shown potential as inhibitors of enzymes involved in the pathogenesis of Alzheimer's disease. mdpi.com The compound could also be screened for activity against microbial targets, such as bacterial DNA gyrase or viral enzymes, to explore its potential as an anti-infective agent. mdpi.com A comprehensive screening program against a diverse panel of biological targets could uncover novel therapeutic applications for this class of molecules.

Advancements in Sustainable and Scalable Production Methodologies for Pyrazole Amines

The principles of green chemistry are increasingly important in chemical manufacturing. Future research on this compound should focus on developing sustainable and scalable production methodologies that minimize environmental impact.

This includes the exploration of eco-friendly solvents, such as water or polyethylene (B3416737) glycol (PEG), and the use of recyclable catalysts. nih.govrsc.org For instance, the synthesis of aminopyrazoles has been demonstrated using water as a solvent, which is a significant improvement over traditional organic solvents. rsc.org Additionally, the use of solid-supported catalysts can simplify product purification and allow for the reuse of the catalyst, further enhancing the sustainability of the process. Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is another promising green chemistry approach that could be adapted for the production of pyrazole amines. rsc.org Developing these green synthetic routes will be crucial for the environmentally responsible and economically viable large-scale production of this compound.

Q & A

Q. What are the recommended synthetic routes for 1-Propyl-1H-pyrazol-5-amine hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves alkylation of pyrazole precursors. For example, Vilsmeier-Haack formylation (used for analogous pyrazole carbaldehydes) can be adapted by reacting 1H-pyrazol-5-amine with propyl halides under basic conditions . Key parameters include:

- Catalyst : Use of triethylamine or K₂CO₃ to deprotonate the amine and promote nucleophilic substitution.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

- Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation.

Post-synthesis, HCl treatment yields the hydrochloride salt. Evidence from Fadrozole synthesis suggests that protecting groups (e.g., trimethylsilyl) may improve regioselectivity during alkylation .

| Synthetic Route | Reagents/Conditions | Yield Range |

|---|---|---|